6-benzyl-4-(4-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the benzyl and chlorophenyl groups, as well as the pyrrolo and dione functionalities, could potentially give this compound unique physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it would have a benzyl group attached to one carbon of the ring, and a chlorophenyl group attached to another carbon .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These could include electrophilic and nucleophilic substitutions, as well as reactions at the carbonyl group of the dione functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the polar dione group could affect its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on the synthesis of novel pyrrolo[3,4-d]pyrimidine derivatives, demonstrating their relevance in the development of new materials and potential therapeutic agents. For example, heteroaromatization techniques have been employed to create new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines with antimicrobial activity, highlighting the compound's versatility in synthesizing biologically active molecules (El-Agrody et al., 2001).
- Another study demonstrated the conversion of related compounds into antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, emphasizing the compound's potential in medicinal chemistry (Furrer et al., 1994).
Applications in Material Science
- Pyrrolo[3,4-d]pyrimidine derivatives have been explored for their electronic properties, particularly in the context of photoluminescent materials and organic electronics. For instance, conjugated polymers incorporating similar core structures have been designed for use in organic field-effect transistors and polymer solar cells, showcasing the compound's utility in advanced material applications (Beyerlein & Tieke, 2000).
Potential Therapeutic Research
- The synthesis and antimicrobial evaluation of pyrimidine and condensed pyrimidine derivatives, including structures similar to the compound , have been conducted to explore their use as antibacterial and antifungal agents. This research illustrates the compound's relevance in the development of new antimicrobial therapies (Abdelghani et al., 2017).
Advanced Synthetic Methodologies
- Novel methods for the synthesis of heterocyclic compounds using pyrrolo[3,4-d]pyrimidine as a core have been developed, demonstrating the compound's role in expanding synthetic chemistry techniques and creating new chemical entities with potential application in various fields (Osyanin et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrimidine derivatives, which are structurally related, have also demonstrated various biological activities .
Mode of Action
It is known that similar compounds can inhibit certain enzymes or interact with various receptors, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines . This suggests that the compound may have cytotoxic activities and could potentially alter cell cycle progression and induce apoptosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-4-(4-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-14-8-6-13(7-9-14)17-16-15(21-19(25)22-17)11-23(18(16)24)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYFSQHMXGDUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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